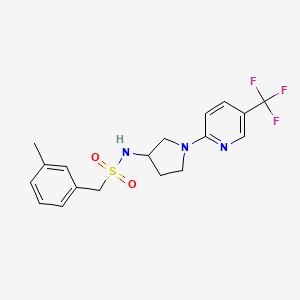
1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O2S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H20F3N3O2S |
| Molecular Weight | 407.44 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The compound's mechanism of action is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases, which are critical in cancer progression and inflammation.
Antitumor Activity
Research indicates that compounds with similar structural motifs have shown significant antitumor activity. For instance, derivatives containing pyridine and sulfonamide groups have been reported to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
A case study involving a related compound demonstrated its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), where it exhibited cytotoxic effects comparable to established chemotherapeutic agents . The combination of these compounds with doxorubicin resulted in enhanced cytotoxicity, suggesting a synergistic effect that warrants further investigation.
Anti-inflammatory Effects
In addition to antitumor properties, compounds similar to this compound have been evaluated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance efficacy include:
- Trifluoromethyl Group : Enhances lipophilicity and potential receptor binding.
- Pyridine Ring : Contributes to the interaction with biological targets, particularly kinases.
Research has indicated that the presence of specific substituents can significantly affect the potency and selectivity of these compounds against various targets .
Case Studies
- Anticancer Studies : A series of experiments conducted on derivatives of similar structure highlighted their ability to inhibit tumor growth in vitro, showcasing IC50 values in the low micromolar range against several cancer cell lines .
- Inflammation Models : In vivo studies using animal models demonstrated reduced inflammation markers when treated with compounds similar to this compound, indicating potential for therapeutic use in chronic inflammatory conditions .
属性
IUPAC Name |
1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c1-13-3-2-4-14(9-13)12-27(25,26)23-16-7-8-24(11-16)17-6-5-15(10-22-17)18(19,20)21/h2-6,9-10,16,23H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZKHGCPSAPMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














